4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid
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Overview
Description
4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H16O3. It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a 4-oxo group and a meta-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and meta-tolyl derivatives.
Oxidation: The cyclohexane ring is oxidized to introduce the 4-oxo group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The meta-tolyl group is introduced through a Friedel-Crafts acylation reaction using meta-tolyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups to the meta-tolyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Meta-tolyl chloride, aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized meta-tolyl derivatives.
Scientific Research Applications
4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The 4-oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The meta-tolyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid
- 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid derivatives
Comparison: 4-Oxo-1-(M-tolyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the meta-tolyl group, which can influence its chemical reactivity and biological activity. Compared to its ortho and para isomers, the meta isomer may exhibit different steric and electronic effects, leading to distinct properties and applications .
Properties
CAS No. |
887978-60-1 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c1-10-3-2-4-11(9-10)14(13(16)17)7-5-12(15)6-8-14/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI Key |
IXZUXVPCOOHVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(=O)CC2)C(=O)O |
Origin of Product |
United States |
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